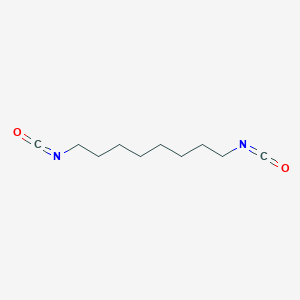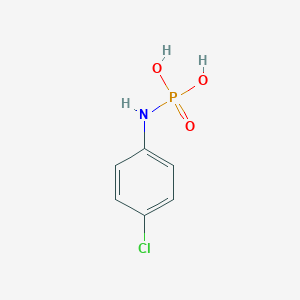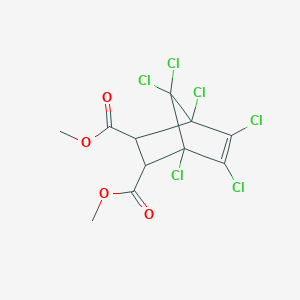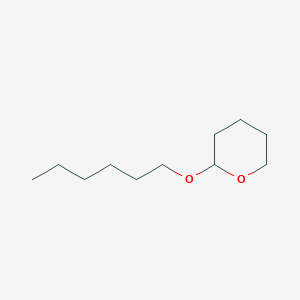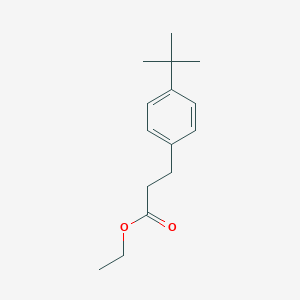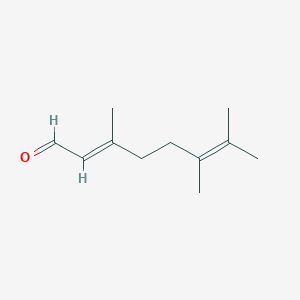
2,6-Octadienal, 3,6,7-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Octadienal, 3,6,7-trimethyl- is an organic compound with the molecular formula C11H18O. It is also known by its systematic name, 2,6-Octadienal, 3,6,7-trimethyl-. This compound is characterized by its aldehyde functional group and its structure, which includes three methyl groups attached to an octadienal backbone. It is a colorless liquid with a strong aromatic odor and is commonly used in the fragrance industry .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Octadienal, 3,6,7-trimethyl- can be synthesized through various chemical reactions. One common method involves the aldol condensation of citral with acetone, followed by a series of reduction and oxidation steps to yield the desired product. The reaction conditions typically involve the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of 2,6-Octadienal, 3,6,7-trimethyl- often involves the use of large-scale reactors and continuous flow processes. The raw materials, such as citral and acetone, are fed into the reactors, where they undergo the necessary chemical transformations. The product is then purified through distillation and other separation techniques to achieve the desired purity and quality .
化学反应分析
Types of Reactions
2,6-Octadienal, 3,6,7-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: 3,6,7-Trimethyl-2,6-octadienoic acid.
Reduction: 3,6,7-Trimethyl-2,6-octadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-Octadienal, 3,6,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is used in studies related to cell signaling and metabolic pathways.
Industry: It is widely used in the fragrance and flavor industry due to its strong aromatic properties.
作用机制
The mechanism of action of 2,6-Octadienal, 3,6,7-trimethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity and influencing cellular responses. The aldehyde group can also undergo chemical reactions with nucleophiles in the body, leading to the formation of adducts and other derivatives .
相似化合物的比较
Similar Compounds
Geranial: Another isomer of citral, with the same molecular formula but different structural arrangement.
Uniqueness
2,6-Octadienal, 3,6,7-trimethyl- is unique due to the presence of three methyl groups, which impart distinct chemical and physical properties. These structural differences influence its reactivity, odor profile, and applications in various fields .
属性
CAS 编号 |
1891-67-4 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
(2E)-3,6,7-trimethylocta-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-9(2)11(4)6-5-10(3)7-8-12/h7-8H,5-6H2,1-4H3/b10-7+ |
InChI 键 |
CIJXIVUHYJAYCO-JXMROGBWSA-N |
SMILES |
CC(=C(C)CCC(=CC=O)C)C |
手性 SMILES |
CC(=C(C)CC/C(=C/C=O)/C)C |
规范 SMILES |
CC(=C(C)CCC(=CC=O)C)C |
Key on ui other cas no. |
1891-67-4 |
Pictograms |
Irritant |
同义词 |
3,6,7-Trimethyl-2,6-octadienal |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)

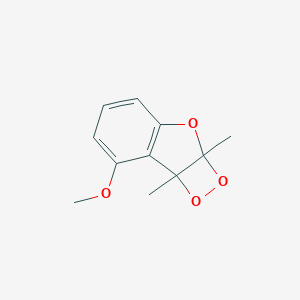
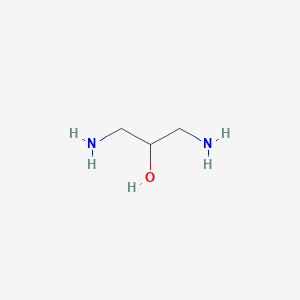
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)
